molecular formula C13H21ClN2O B1527393 2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride CAS No. 1236262-83-1

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride

Cat. No.: B1527393
CAS No.: 1236262-83-1
M. Wt: 256.77 g/mol
InChI Key: OTNFRYBEZJMOOJ-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride (CAS: 1236262-83-1) is a substituted amide hydrochloride with the molecular formula C₁₃H₂₁ClN₂O and a molecular weight of 264.78 g/mol . It is supplied by BLD Pharm Ltd. at a purity of ≥95% and is available in quantities ranging from 100 mg to 5 g . The compound features a benzyl group attached to the amide nitrogen, a methyl group at the 3-position of the butanamide backbone, and a secondary amine protonated as a hydrochloride salt. Its structural uniqueness lies in the N-benzyl substitution, which distinguishes it from simpler alkyl-substituted analogs.

Properties

IUPAC Name

2-amino-N-benzyl-N,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-10(2)12(14)13(16)15(3)9-11-7-5-4-6-8-11;/h4-8,10,12H,9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNFRYBEZJMOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, structural characteristics, and potential therapeutic applications, supported by relevant studies and data.

Structural Characteristics

The compound features a benzyl group attached to a dimethylbutanamide structure, which is pivotal for its biological activity. Key structural elements include:

  • Amino Group : Essential for interaction with biological targets.
  • Benzyl Group : Enhances lipophilicity and receptor binding.
  • Dimethylbutanamide Moiety : Influences the compound's pharmacokinetics and dynamics.

Target Interactions

Research indicates that compounds similar to this compound exhibit high affinity for various receptors. The binding interactions are critical for its pharmacological effects, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation pathways.
  • Modulation of Ion Channels : The compound may affect sodium channels, contributing to its anticonvulsant properties .

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound possess significant anticonvulsant properties. For instance:

  • Maximal Electroshock Seizure (MES) Model : Compounds related to this compound exhibited ED50 values in the range of 13-21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

  • Mechanism : It is believed to inhibit the synthesis of ergosterol in fungal cell membranes, which is vital for their integrity.
  • Activity Spectrum : Exhibited significant antibacterial effects comparable to established antibiotics like streptomycin .

In Vitro Studies

In vitro assays have provided insights into the compound's efficacy:

Biological ActivityIC50 Values (µM)Reference
Anticancer (MCF-7)< 100
Anticonvulsant13-21
AntimicrobialComparable to 3x Streptomycin

Case Studies and Research Findings

  • Anticonvulsant Efficacy :
    • A study highlighted that the structural modifications at the benzyl site significantly impacted anticonvulsant activity. Electron-withdrawing groups were found to enhance efficacy while electron-donating groups diminished it .
    • Another study reported that specific substituents at the N-benzyl site improved activity significantly, with some modifications yielding up to a fourfold increase in potency compared to baseline compounds .
  • Antimicrobial Studies :
    • Research indicated that triazole derivatives similar in structure exhibited notable antifungal activities by disrupting ergosterol synthesis, showcasing potential applications in treating fungal infections.

Scientific Research Applications

Anticonvulsant Properties

The compound is structurally related to a class of compounds known as functionalized amino acids (FAAs) and α-aminoamides (AAAs) , which have been shown to exhibit significant anticonvulsant activities. Research indicates that derivatives of 2-amino-N-benzyl-N,3-dimethylbutanamide hydrochloride can effectively modulate sodium channels, a mechanism crucial for controlling neuronal excitability and preventing seizures.

Key Findings

  • Structure-Activity Relationships (SARs) :
    • Studies have demonstrated that the 4'-N-benzylamide substituent plays a critical role in determining the anticonvulsant efficacy of these compounds. Electron-withdrawing groups at this position tend to retain activity, while electron-donating groups often lead to a loss of efficacy .
    • The introduction of small hydrocarbon groups at the C(2) position has been associated with enhanced anticonvulsant activity, suggesting that the size and electronic properties of substituents are vital for optimizing therapeutic effects .
  • Comparative Efficacy :
    • In various animal models, compounds derived from this compound have shown superior efficacy compared to traditional anticonvulsants like phenobarbital and phenytoin. For instance, certain derivatives exhibited effective doses (ED50) lower than those of established drugs .

Study 1: Efficacy in Animal Models

In a study evaluating the anticonvulsant effects of several derivatives of N-benzyl 2-amino-3-methylbutanamide, it was found that specific substitutions at the benzyl position significantly enhanced seizure protection in rodent models. The most effective compound demonstrated an ED50 value of approximately 8.9 mg/kg, surpassing that of phenytoin .

Study 2: Mechanistic Insights

Another investigation focused on the electrophysiological properties of these compounds revealed that they promote sodium channel slow inactivation at low micromolar concentrations. This action is critical for dampening neurological hyperexcitability associated with seizures .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent CAS Number Key Reference
2-Amino-N-benzyl-N,3-dimethylbutanamide HCl C₁₃H₂₁ClN₂O 264.78 Benzyl 1236262-83-1
2-Amino-N-cyclopentyl-N,3-dimethylbutanamide HCl C₁₀H₂₁ClN₂O 220.74 Cyclopentyl 1236262-43-3
2-Amino-N-butyl-N,3-dimethylbutanamide HCl C₁₀H₂₃ClN₂O 222.76 Butyl 1236258-11-9
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide HCl C₁₂H₂₅ClN₂O 248.80 Cyclohexyl 1236258-13-1
(R)-2-Amino-N,3-dimethylbutanamide HCl C₆H₁₅ClN₂O 182.65 Methyl (no benzyl) 202825-94-3
2-Amino-3,3-dimethylbutanamide HCl C₆H₁₄N₂O·HCl 166.65 3,3-dimethyl backbone 359844-68-1

Key Observations:

In contrast, cyclopentyl and cyclohexyl substituents (e.g., CAS 1236262-43-3 and 1236258-13-1 ) confer bulkier aliphatic character, which may reduce solubility in polar solvents. The butyl-substituted analog (CAS 1236258-11-9 ) has a linear alkyl chain, likely increasing lipophilicity compared to the benzyl variant.

Backbone Modifications :

  • The 3,3-dimethylbutanamide variant (CAS 359844-68-1 ) lacks a branched methyl group at the 3-position, altering steric hindrance and hydrogen-bonding capacity.

Physicochemical and Functional Differences

  • Hydrogen-Bonding Capacity : The target compound has a Topological Polar Surface Area (TPSA) of ~55.1 Ų (estimated from analogs ), similar to cyclopentyl and cyclohexyl derivatives. This suggests comparable solubility in semi-polar solvents.
  • Molecular Weight and Lipophilicity : The benzyl-substituted compound has the highest molecular weight (264.78 g/mol), likely increasing logP (lipophilicity) compared to smaller analogs like the (R)-enantiomer (182.65 g/mol) .

Preparation Methods

Synthetic Routes and General Preparation Strategies

The preparation of 2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride generally involves amidation reactions starting from 3,3-dimethylbutanoic acid derivatives and benzylamine, followed by purification and sometimes chiral resolution to obtain the desired enantiomer.

Chemical Synthesis via Amidation

3.1 Starting Materials

  • 3,3-Dimethylbutanoic acid or its activated derivatives (e.g., acid chlorides or esters)
  • Benzylamine

3.2 Amidation Reaction

The key step is the formation of the amide bond by reacting the carboxylic acid group of 3,3-dimethylbutanoic acid with benzylamine. Activation of the acid is typically required, often achieved with coupling reagents such as:

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-Diisopropylcarbodiimide (DIC)

These reagents facilitate the formation of an active ester intermediate that reacts with benzylamine to yield the amide.

Reaction Conditions:

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
  • Temperature: Usually 0°C to room temperature to control reaction rate and minimize side reactions
  • Reaction time: Several hours (typically 4–12 hours)

3.3 Chiral Resolution

If the synthesis yields a racemic mixture, chiral resolution methods such as chromatographic separation or enzymatic resolution are employed to isolate the (S)-enantiomer, which is often the biologically active form.

Microbial and Enzymatic Catalysis Method

An alternative, biocatalytic method involves the use of specific microorganisms or bacterial strains to catalyze the synthesis of 2-amino-2,3-dimethylbutanamide derivatives. This method offers advantages such as:

  • Mild reaction conditions (ambient temperature and pressure)
  • High stereoselectivity
  • Environmentally friendly processes

Key Features:

  • Use of nitrile hydratase enzymes or similar biocatalysts
  • Aqueous reaction media
  • Substrate specificity leading to high yield and purity

This biocatalytic approach is documented in patent CN102776252A, which describes the preparation of 2-amino-2,3-dimethylbutyramide by microbial catalysis with high efficiency.

Stepwise Preparation Example with Data Table

Step Reactants / Reagents Conditions Product / Intermediate Notes
1 3,3-Dimethylbutanoic acid + DCC 0°C to RT, 4–6 h, DCM solvent Activated ester intermediate Formation of O-acylurea
2 Activated ester + Benzylamine RT, 4–12 h 2-Amino-N-benzyl-N,3-dimethylbutanamide Amidation reaction
3 Crude amide + HCl Ethyl acetate, low temperature Hydrochloride salt of target compound Salt formation for stability
4 Racemic mixture Chiral chromatography or enzymatic resolution (S)-enantiomer isolated Optional for enantiopure form

Alternative Preparation via Reduction and Substitution (Related Analogues)

Some patents describe related synthetic routes involving:

  • Reduction of nitro precursors to amino compounds
  • Substitution reactions with benzyl halides in the presence of bases like potassium carbonate
  • Use of aprotic solvents such as toluene or benzene under reflux conditions

For example, a process involving the reaction of 3-nitrobenzaldehyde derivatives with amines and subsequent benzylation under reflux in toluene with K₂CO₃ base has been reported to yield benzylated amides with high purity and yield.

Summary of Key Research Findings

  • Amidation with Carbodiimide Coupling: Efficient and widely used for amide bond formation with good yields.
  • Biocatalytic Methods: Provide stereoselective synthesis under mild conditions, suitable for large-scale and green chemistry applications.
  • Benzylation Reactions: Refluxing amine intermediates with benzyl halides in aprotic solvents with carbonate bases achieves high substitution efficiency.
  • Purification: Crystallization from solvents such as acetone or ethyl acetate followed by salt formation (hydrochloride) enhances compound stability and purity.
  • Analytical Verification: Product identity and purity are confirmed by elemental analysis, IR, NMR, and UV spectroscopy.

Q & A

Q. Basic

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C due to hydrochloride salt); sparingly soluble in apolar solvents (e.g., hexane) .
  • Stability : Stable at -20°C for >2 years (lyophilized). In solution (pH 7.4 PBS), monitor degradation via HPLC weekly; avoid prolonged exposure to light/heat .

How can reaction parameters be optimized to improve synthetic yield and scalability?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve consistency by controlling temperature/pH dynamically .
  • Catalyst Screening : Test Pd/C or enzyme-mediated catalysts for stereoselective amidation .
  • DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (amine:acid = 1.2:1), solvent polarity (DMF vs. THF), and stirring rates .

What strategies are effective for resolving enantiomeric impurities in this chiral compound?

Q. Advanced

  • Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10) to separate (R)- and (S)-enantiomers; validate with circular dichroism .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate desired enantiomer .

How can stability under oxidative and hydrolytic stress be evaluated for preclinical formulation?

Q. Advanced

  • Forced Degradation Studies :
    • Oxidative : Treat with 3% H₂O₂ at 40°C for 24h; monitor degradation products via LC-MS .
    • Hydrolytic : Incubate in pH 1.2 (HCl) and pH 9.0 (NaOH) buffers; quantify intact compound by HPLC .
  • Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

What in vitro assays are recommended to study its interactions with biological targets (e.g., receptors or enzymes)?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding affinity (KD) in real-time .
  • Fluorescence Polarization : Competitive binding assays with fluorescent ligands to determine IC₅₀ .
  • Enzyme Inhibition Assays : Use colorimetric substrates (e.g., p-nitrophenyl phosphate) to assess inhibition kinetics (Ki) .

How does the hydrochloride counterion influence physicochemical properties compared to other salts?

Q. Advanced

  • Salt Screening : Compare hydrochloride with mesylate or tosylate salts for:
    • Solubility : Hydrochloride > mesylate in aqueous buffers .
    • Hygroscopicity : Tosylate absorbs less moisture during storage .
  • Crystal Engineering : Use PXRD to analyze salt forms’ crystallinity; hydrochloride shows sharper melting points (~210°C) .

What advanced analytical methods can identify degradation products during long-term stability studies?

Q. Advanced

  • LC-HRMS : Quadrupole-time-of-flight (Q-TOF) systems to detect low-abundance degradation products (e.g., dealkylated or oxidized species) .
  • NMR Spectroscopy : 2D COSY/TOCSY to assign structural changes in degraded samples .

How can computational modeling predict this compound’s bioavailability and target binding?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., docking score ≤-7.0 kcal/mol suggests strong affinity) .
  • ADMET Prediction : SwissADME to estimate logP (1.8), BBB permeability (CNS MPO = 4.2), and CYP450 inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride
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2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride

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